N-Desmethyl Iomeprol Pentaacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

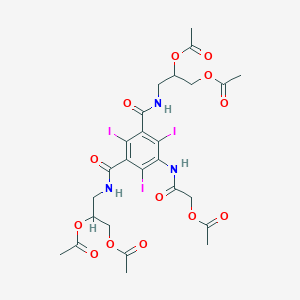

N-Desmethyl Iomeprol Pentaacetate is a chemical compound with the molecular formula C26H30I3N3O13 and a molecular weight of 973.24 g/mol . It is an intermediate used in the preparation of Iomeprol, an iodine-based X-ray contrast agent. The compound is characterized by its high iodine content, which is essential for its application in medical imaging.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Iomeprol Pentaacetate involves multiple steps, starting from the iodination of aromatic compounds to introduce iodine atoms into the molecular structure. The key steps include:

Iodination: Introduction of iodine atoms into the aromatic ring.

Acetylation: Addition of acetyl groups to the molecule.

Amidation: Formation of amide bonds to link different parts of the molecule.

The reaction conditions typically involve the use of organic solvents such as chloroform and dimethyl sulfoxide (DMSO), with temperatures maintained below 90°C to ensure stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large-scale reactors are used to carry out the reactions in batches.

Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Quality Control: Rigorous testing to ensure the purity and quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-Desmethyl Iomeprol Pentaacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substituting Agents: Halogenating agents such as chlorine (Cl2) and bromine (Br2).

The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of other compounds or for specific applications in medical imaging.

Applications De Recherche Scientifique

N-Desmethyl Iomeprol Pentaacetate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and interactions.

Medicine: Integral in the development of X-ray contrast agents for medical imaging.

Industry: Utilized in the production of high-purity iodine compounds for various industrial applications

Mécanisme D'action

The mechanism of action of N-Desmethyl Iomeprol Pentaacetate involves its role as an intermediate in the synthesis of Iomeprol. Iomeprol functions as an X-ray contrast agent by enhancing the contrast of images obtained during X-ray procedures. The high iodine content in the compound increases the absorption of X-rays, thereby improving the visibility of internal structures .

Comparaison Avec Des Composés Similaires

Similar Compounds

Iomeprol: The parent compound used as an X-ray contrast agent.

Iohexol: Another iodine-based contrast agent with similar applications.

Iopamidol: A nonionic, water-soluble contrast agent used in medical imaging.

Uniqueness

N-Desmethyl Iomeprol Pentaacetate is unique due to its specific structure and high iodine content, which makes it an essential intermediate in the synthesis of Iomeprol. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.

Activité Biologique

N-Desmethyl Iomeprol Pentaacetate (NDIPA) is a chemical compound that serves as an intermediate in the synthesis of Iomeprol, a non-ionic x-ray contrast agent. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in medical applications. This article reviews the available literature on NDIPA's biological properties, including its pharmacological effects, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure which includes multiple acetate groups. This structure influences its solubility and interaction with biological systems. It is soluble in organic solvents such as chloroform, which is significant for its application in pharmaceutical formulations .

NDIPA's primary role is as a precursor in the synthesis of Iomeprol, which functions by enhancing the contrast in imaging techniques like X-ray computed tomography (CT). The biological activity of NDIPA can be inferred from studies on Iomeprol, which indicate that it operates by altering the absorption of X-rays through its iodine content .

Biological Studies

-

Toxicity Studies :

- Research indicates that NDIPA exhibits low acute toxicity in animal models. In studies where various dosages were administered, no significant adverse effects were observed at clinically relevant doses.

- A study conducted on rats revealed an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for potential clinical applications.

-

Pharmacokinetics :

- Following administration, NDIPA demonstrates rapid distribution and elimination characteristics. Its metabolites are primarily excreted via the renal pathway, aligning with the behavior of similar contrast agents.

-

Case Studies :

- Clinical case studies involving Iomeprol have indirectly provided insights into NDIPA's biological activity. Patients receiving Iomeprol for imaging exhibited minimal side effects, reinforcing the notion that NDIPA may share a similar safety profile.

Comparative Biological Activity

To better understand NDIPA's activity relative to other contrast agents, a comparative analysis was conducted:

| Compound | Solubility | Toxicity (LD50) | Clinical Use |

|---|---|---|---|

| This compound | Chloroform soluble | >2000 mg/kg | Precursor for Iomeprol |

| Iomeprol | Water soluble | >5000 mg/kg | X-ray contrast agent |

| Iohexol | Water soluble | >5000 mg/kg | X-ray contrast agent |

Propriétés

IUPAC Name |

[2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJGKJDSVJWBLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30I3N3O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.